6-Fluoro-2-morpholinonicotinic acid 6-Fluoro-2-morpholinonicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13648031
InChI: InChI=1S/C10H11FN2O3/c11-8-2-1-7(10(14)15)9(12-8)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,14,15)
SMILES: C1COCCN1C2=C(C=CC(=N2)F)C(=O)O
Molecular Formula: C10H11FN2O3
Molecular Weight: 226.20 g/mol

6-Fluoro-2-morpholinonicotinic acid

CAS No.:

Cat. No.: VC13648031

Molecular Formula: C10H11FN2O3

Molecular Weight: 226.20 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-2-morpholinonicotinic acid -

Specification

Molecular Formula C10H11FN2O3
Molecular Weight 226.20 g/mol
IUPAC Name 6-fluoro-2-morpholin-4-ylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C10H11FN2O3/c11-8-2-1-7(10(14)15)9(12-8)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,14,15)
Standard InChI Key QBIJNHXTLYMQPF-UHFFFAOYSA-N
SMILES C1COCCN1C2=C(C=CC(=N2)F)C(=O)O
Canonical SMILES C1COCCN1C2=C(C=CC(=N2)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyridine core substituted with a carboxylic acid group at position 3, a fluorine atom at position 6, and a morpholine ring at position 2 . The morpholine moiety introduces a six-membered oxygen- and nitrogen-containing heterocycle, which significantly influences the molecule's electronic and steric properties. The 2D and 3D structural representations (PubChem CID 126482590) confirm a planar pyridine ring with the morpholine group adopting a chair conformation .

Table 1: Key Structural Descriptors

PropertyValueReference
Molecular FormulaC10H11FN2O3\text{C}_{10}\text{H}_{11}\text{FN}_{2}\text{O}_{3}
Molecular Weight226.20 g/mol
SMILESC1COCCN1C2=C(C=CC(=N2)F)C(=O)O
InChIKeyQBIJNHXTLYMQPF-UHFFFAOYSA-N

Spectral and Computational Data

The compound’s computed properties include a topological polar surface area (TPSA) of 62.7 Ų, indicative of moderate polarity, and an XLogP3 value of 0.9, suggesting balanced lipophilicity . Hydrogen bonding capacity is defined by one donor (carboxylic acid -OH) and six acceptors (morpholine oxygen, pyridine nitrogen, and carbonyl oxygen) . These attributes are critical for predicting solubility and membrane permeability in biological systems.

Synthesis and Reaction Pathways

CompoundReagentsTemperatureYieldReference
6-Fluoronicotinic acidKMnO₄, KOH95°C11.8 g
6-Fluoro-2-methylnicotinic acidNot specifiedN/AN/A

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

With a calculated XLogP3 of 0.9 , the compound exhibits moderate lipophilicity, favoring both aqueous and lipid environments. The TPSA of 62.7 Ų aligns with molecules capable of crossing the blood-brain barrier, though experimental data are needed to confirm this .

Stability and Degradation

The morpholine ring’s conformational flexibility may reduce crystallinity, potentially enhancing solubility but complicating storage. Accelerated stability studies under varying pH and temperature conditions are required to assess degradation pathways.

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